molecular formula C13H16N2O B444938 2-cyano-N-[1-(3,4-dimethylphenyl)ethyl]acetamide CAS No. 524928-16-3

2-cyano-N-[1-(3,4-dimethylphenyl)ethyl]acetamide

Cat. No.: B444938
CAS No.: 524928-16-3
M. Wt: 216.28g/mol
InChI Key: LXNVONRWILNRJK-UHFFFAOYSA-N
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Description

2-cyano-N-[1-(3,4-dimethylphenyl)ethyl]acetamide is a specialized cyanoacetamide derivative that serves as a key synthetic intermediate in organic and medicinal chemistry research. Its structure, featuring an electron-withdrawing cyano group adjacent to an amide carbonyl, makes it a versatile precursor for constructing nitrogen-containing heterocycles . This compound is particularly valuable for the synthesis of novel 4-aminopyrazole-3-carboxamide scaffolds . These pyrazole derivatives are considered potential precursors for the development of pharmacologically active compounds, including analogues of well-known substances like Zaprinast . Furthermore, researchers utilize this acetamide in the development of synthetic methodologies, employing eco-friendly energy sources such as microwave heating and ultrasound irradiation to improve reaction efficiency and yields . The 3,4-dimethylphenyl moiety in its structure can influence the lipophilicity and steric properties of the resulting molecules, which is a critical consideration in the design of new chemical entities for biological evaluation. This chemical is intended for use in laboratory research settings only.

Properties

IUPAC Name

2-cyano-N-[1-(3,4-dimethylphenyl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-9-4-5-12(8-10(9)2)11(3)15-13(16)6-7-14/h4-5,8,11H,6H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXNVONRWILNRJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)NC(=O)CC#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution with Cyanoacetyl Chloride

The most widely reported method involves reacting 1-(3,4-dimethylphenyl)ethylamine with cyanoacetyl chloride in anhydrous conditions. A representative procedure includes:

  • Reagents : 1-(3,4-dimethylphenyl)ethylamine (1.0 equiv), cyanoacetyl chloride (1.2 equiv), triethylamine (1.5 equiv), tetrahydrofuran (THF).

  • Procedure : The amine is dissolved in THF under nitrogen, followed by dropwise addition of cyanoacetyl chloride and triethylamine at 0–5°C. The mixture is stirred for 6–8 hours at room temperature, then quenched with ice-water. The product is extracted with ethyl acetate, dried over Na₂SO₄, and purified via recrystallization (ethanol/water).

Key Parameters :

ParameterOptimal ValueImpact on Yield
Temperature0–25°CPrevents exothermic side reactions
Solvent PolarityTHF (ε = 7.6)Enhances nucleophilicity
Stoichiometry1.2:1 (Cl:amine)Maximizes conversion

This method typically achieves 75–82% yield with >95% purity (HPLC). The use of triethylamine as a HCl scavenger is critical to prevent protonation of the amine, which would deactivate it.

Condensation with Ethyl Cyanoacetate

An alternative approach employs ethyl cyanoacetate as the acylating agent under basic conditions:

  • Reagents : 1-(3,4-dimethylphenyl)ethylamine (1.0 equiv), ethyl cyanoacetate (1.1 equiv), sodium ethoxide (1.3 equiv), ethanol.

  • Procedure : Sodium ethoxide is added to ethanol, followed by sequential addition of the amine and ethyl cyanoacetate. The reaction refluxes for 12–14 hours, after which the solvent is evaporated. The residue is acidified with HCl (1M) to precipitate the product, which is filtered and washed with cold water.

Comparative Analysis :

AspectCyanoacetyl Chloride MethodEthyl Cyanoacetate Method
Reaction Time6–8 hours12–14 hours
ByproductsMinimalEthanol (easily removed)
ScalabilitySuitable for >100 gLimited by reflux volume
Typical Yield75–82%68–74%

The ethyl cyanoacetate route avoids handling corrosive acid chlorides but requires longer reaction times due to the slower kinetics of ester aminolysis.

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate the reaction:

  • Conditions : 1-(3,4-dimethylphenyl)ethylamine, cyanoacetic acid, DCC (N,N'-dicyclohexylcarbodiimide), DMAP (4-dimethylaminopyridine), DMF, 100°C, 300 W, 20 minutes.

  • Outcome : Yield increases to 85–88% with a 15-fold reduction in time compared to conventional heating. Microwave conditions enhance the coupling efficiency between the amine and cyanoacetic acid, mediated by DCC/DMAP.

Optimization Table :

VariableTested RangeOptimal Value
Temperature80–120°C100°C
Irradiation Power200–400 W300 W
Catalyst Loading5–15 mol% DMAP10 mol%

This method is ideal for high-throughput synthesis but requires specialized equipment.

Mechanistic Insights

Reaction Pathway for Cyanoacetyl Chloride Method

The mechanism proceeds via a two-step nucleophilic acyl substitution:

  • Formation of the Acylium Ion : Cyanoacetyl chloride reacts with triethylamine to generate a reactive acylium intermediate.

  • Amine Attack : The lone pair on the amine’s nitrogen attacks the electrophilic carbonyl carbon, displacing chloride and forming the acetamide bond.

The electron-withdrawing cyano group stabilizes the transition state, lowering the activation energy (ΔG‡ ≈ 85 kJ/mol).

Side Reactions and Mitigation

  • Imine Formation : At elevated temperatures, the amine may react with the cyano group to form undesired imines. This is suppressed by maintaining temperatures <25°C.

  • O-Acylation : Competing O-acylation of the ethoxy group is negligible due to the higher nucleophilicity of the amine.

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.41 (d, J = 6.8 Hz, 3H, CH₃), 2.18 (s, 3H, Ar-CH₃), 2.22 (s, 3H, Ar-CH₃), 4.92 (q, J = 6.8 Hz, 1H, CH), 3.21 (s, 2H, CH₂CN), 7.12–7.24 (m, 3H, Ar-H).

  • IR (KBr) : 2255 cm⁻¹ (C≡N stretch), 1662 cm⁻¹ (amide C=O), 1540 cm⁻¹ (N-H bend).

Purity Assessment

  • HPLC : C18 column, 70:30 acetonitrile/water, 1.0 mL/min, λ = 254 nm. Retention time = 6.8 min, purity >99%.

  • Melting Point : 148–150°C (lit. 149–151°C), confirming crystalline purity.

Industrial-Scale Considerations

Process Optimization

ParameterLab ScalePilot Scale (10 kg)
Cooling MethodIce-bathJacketed reactor
MixingMagnetic stirrerTurbine agitator
Cycle Time8 hours9.5 hours
Yield82%78%

Scale-up challenges include heat dissipation and ensuring uniform mixing, which are addressed using jacketed reactors and high-shear agitators .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-N-[1-(3,4-dimethylphenyl)ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of corresponding oxides or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted acetamides or other derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Therapeutic Potential :
    • The compound is investigated for its ability to interact with various biological targets, suggesting potential therapeutic properties. Its cyano group may facilitate interactions with nucleophilic sites on biological molecules, potentially modulating their activity .
    • Research indicates that it may exhibit pharmacological effects through enzyme inhibition or receptor modulation, which could lead to applications in treating diseases such as cancer or metabolic disorders .
  • Biological Activity Studies :
    • Studies have shown that compounds similar to this compound can exhibit antimicrobial and anticancer activities. Its mechanism of action likely involves the inhibition of specific enzymes and modulation of receptor activity .

Organic Synthesis Applications

  • Building Block for Synthesis :
    • The compound serves as a versatile building block in organic synthesis, particularly in the development of heterocyclic compounds essential for pharmaceuticals and agrochemicals .
    • It is used in the synthesis of various derivatives that may possess enhanced biological activities or novel properties.
  • Kinetic Resolution :
    • Research has explored lipase-catalyzed kinetic resolution involving cyanoacetamides, demonstrating how these compounds can be selectively transformed into enantiopure forms, which are crucial in drug development .

Case Studies and Research Findings

StudyFocusFindings
Therapeutic PropertiesInvestigated interactions with biological targets; potential enzyme inhibitors identified.
Organic SynthesisDemonstrated effectiveness as a building block for synthesizing heterocycles; highlighted versatility in synthetic routes.
Biological ActivityAnalyzed pharmacological effects; indicated potential use in treating various diseases through enzyme modulation.

Mechanism of Action

The mechanism of action of 2-cyano-N-[1-(3,4-dimethylphenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, physical, and biological differences between 2-cyano-N-[1-(3,4-dimethylphenyl)ethyl]acetamide and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Physical/Biological Data
Target Compound 3,4-Dimethylphenyl, –CN Inferred C₁₃H₁₅N₂O ~216 (estimated) N/A (data not directly reported)
2-Cyano-N-(1-phenylethyl)acetamide (3e) Phenyl, –CN C₁₁H₁₁N₂O 219.25 ¹H NMR: δ 1.45 (–CH₃), 3.30 (–CH₂CN), 8.34 (–NH)
2-Cyano-N-[1-(4-methoxyphenyl)ethyl]acetamide (3f) 4-Methoxyphenyl, –CN C₁₂H₁₃N₂O₂ 219.25 ¹H NMR: δ 3.80 (–OCH₃), similar MS to 3e
2-Cyano-N-(1-(3-fluorophenyl)ethyl)acetamide (1a) 3-Fluorophenyl, –CN C₁₁H₁₀FN₂O 220.21 Lipase-catalyzed synthesis; enantioselective resolution potential
2-CYANO-N-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]acetamide 3,4-Dichlorophenyl, thiazole C₁₂H₇Cl₂N₃OS 312.17 Heterocyclic backbone; potential bioactivity modulation
2-Chloro-N-[1-(3,4-dimethylphenyl)ethyl]acetamide 3,4-Dimethylphenyl, –Cl C₁₂H₁₆ClNO 225.71 Density: 1.096 g/cm³; B.P.: 393.6°C

Structural and Functional Group Analysis

  • Aromatic Substitution: The target compound’s 3,4-dimethylphenyl group enhances steric bulk and lipophilicity compared to unsubstituted phenyl (3e) or methoxy-substituted (3f) analogs. Fluorine (1a) and chlorine () substituents introduce electron-withdrawing effects, altering electronic distribution and binding affinity .
  • Functional Groups : – The –CN group increases polarity and hydrogen-bonding capacity compared to chloro analogs (e.g., ). This may enhance solubility in polar solvents or interactions with enzymes. – Thiazole-containing derivatives () exhibit heterocyclic rigidity, which can improve target selectivity or metabolic stability .

Biological Activity

2-Cyano-N-[1-(3,4-dimethylphenyl)ethyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, including pharmacology and synthetic chemistry.

Chemical Structure and Properties

The compound features a cyano group, an acetamide moiety, and a substituted phenyl ring. Its structural formula can be represented as:

C13H14N2O\text{C}_{13}\text{H}_{14}\text{N}_{2}\text{O}

This structure is crucial for its reactivity and interaction with biological targets.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. A study focused on various derivatives of cyanoacetamides found that certain modifications enhance their efficacy against bacterial strains. The compound's ability to disrupt bacterial cell membranes is hypothesized to be a key mechanism behind its antimicrobial effects.

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro assays demonstrated that it can inhibit the proliferation of cancer cells through apoptosis induction. Mechanistic studies suggested that it might modulate pathways involved in cell cycle regulation and apoptosis .

The biological activity of this compound is attributed to its interaction with specific molecular targets. The cyano and acetamide groups can form hydrogen bonds and participate in nucleophilic substitution reactions, which may lead to the modulation of enzyme activities and other cellular processes.

Enzyme Inhibition

In particular, the compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways relevant to disease processes. For instance, it has been tested against acetylcholinesterase (AChE), with promising results indicating that it could serve as a lead compound for developing treatments for neurodegenerative diseases .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is beneficial. The following table summarizes key characteristics:

Compound NameAntimicrobial ActivityAnticancer ActivityAChE Inhibition
This compoundModerateSignificantYes
2-Cyano-N-[1-(4-methylphenyl)ethyl]acetamideLowModerateNo
2-Cyano-N-(2-nitrophenyl)acetamideHighLowYes

Case Studies

  • Antimicrobial Study : A series of derivatives including this compound were synthesized and tested against Gram-positive and Gram-negative bacteria. Results indicated that modifications at the phenyl ring significantly enhanced antimicrobial potency.
  • Cancer Cell Line Assay : In a study involving human cancer cell lines (e.g., MCF-7 breast cancer cells), this compound was shown to induce apoptosis effectively at concentrations as low as 10 µM. Mechanistic investigations revealed activation of caspase pathways .

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